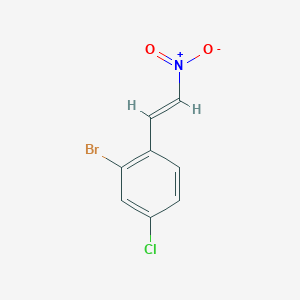

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the preparation of “(E)-(2-Nitrovinyl)benzene” involves the addition of nitromethane to benzaldehyde in the presence of sodium hydroxide . Another example is the synthesis of “1-chloro-4-(2-nitrovinyl)benzene”, which was reported to be a crystalline, light yellowish solid .

Chemical Reactions Analysis

While specific chemical reactions involving “(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene” are not available, related compounds such as “(E)-2-nitrovinyl]benzene” have been studied. For instance, N-heterocyclic carbenes have been used for asymmetric synthesis of carbon–carbon bonds through a non-covalent interaction mechanism . Another example is the nucleophilic aromatic substitution via the benzyne mechanism .

科学的研究の応用

Antimicrobial Agents

(E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which include compounds related to (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene, have been synthesized and evaluated for their antimicrobial activity. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, often outperforming reference drugs (Liaras et al., 2011).

Halogenation Methods

Research on halogenation of polyalkylbenzenes, including (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene, has explored using N-Halosuccinimide and acidic catalysts. This method facilitates the synthesis of mixed halogenated compounds, providing an efficient approach for chemical modifications (Bovonsombat & Mcnelis, 1993).

Nitration Reactions

The nitration of chloro- and bromo-benzenes, including (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene, has been studied using ozone and nitrogen dioxide. This process yields nitro derivatives in nearly quantitative yield and shows a high preference for ortho substitution relative to traditional nitric acid-based methods (Suzuki & Mori, 1994).

Allomone Composition in Millipedes

In a study on millipedes, a mixture of E- and Z-(2-nitrovinyl)benzenes, closely related to (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene, has been identified as an allomone. The proportions of these compounds change during the millipedes' life cycle, indicating their role in defense mechanisms (Kuwahara, Tanabe, & Asano, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene has been characterized, revealing specific angles and twists in the structure that influence their chemical properties and interactions (Jasinski et al., 2010).

作用機序

特性

IUPAC Name |

2-bromo-4-chloro-1-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-5H/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHDLRXOTGQZDG-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C=C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Br)/C=C/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)